![molecular formula C19H19ClN4O2 B2594677 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 338391-75-6](/img/structure/B2594677.png)
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]
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Overview
Description
Indole is a heterocyclic compound that is aromatic in nature . It is also known as benzopyrrole and is found in many important synthetic drug molecules . Hydrazone is an organic compound that is usually formed by the action of hydrazine on ketones or aldehydes . Morpholine is a common component in many bioactive compounds and has been recognized for its diverse biological and therapeutic effects .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrazine to form a hydrazone derivative . For example, ketamine, a compound used in both veterinary and human medicine, can be synthesized using a hydroxy ketone intermediate in a five-step process .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using various spectroscopic techniques . For instance, the chemical structures of novel synthesized morpholine-based compounds were assessed by 1H, 13C, 31P nuclear magnetic resonance (NMR), and high‐resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the formation of a hydrazone anion, which then undergoes various transformations .Physical And Chemical Properties Analysis
Indole derivatives are usually crystalline and colorless in nature with specific odors . They are also known to possess various biological activities .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology as potential anticancer agents . Their ability to bind with high affinity to multiple receptors could be useful in developing new cancer treatments.
Anti-HIV Activity
Indole derivatives have been studied for their potential anti-HIV activity . This could lead to the development of new drugs for the treatment of HIV/AIDS.
Antioxidant Activity
The antioxidant activity of indole derivatives has been explored . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity , which could be useful in the development of new antibiotics.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .
Inhibition of Cholinesterase Enzymes
Morpholine-containing compounds have been reported to inhibit cholinesterase enzymes . This could have potential therapeutic interventions for Alzheimer’s disease.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-6-2-3-7-16(15)21-22-18-14-5-1-4-8-17(14)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSEBLLUILARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
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